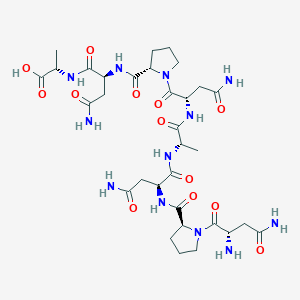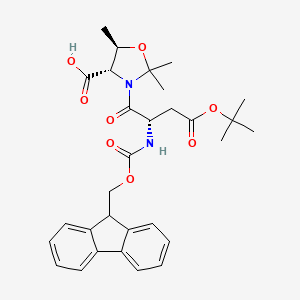
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH
描述
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a synthetic peptide derivative used in various scientific research applications. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid (Asp) with tert-butyl (OtBu) ester, threonine (Thr) with a pseudo-proline (Psi(Me,Me)pro) modification, and a free hydroxyl group (OH). This compound is primarily used in peptide synthesis and serves as a building block for more complex molecules.
科学研究应用
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is widely used in:
Peptide Synthesis: As a building block for synthesizing complex peptides and proteins.
Drug Discovery: In the development of peptide-based therapeutics.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the design of peptide-based materials with unique properties.
作用机制
Target of Action
It’s known that such compounds are often used in the synthesis of complex proteins .
Mode of Action
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a synthetic compound used in solid-phase peptide synthesis . The first amino acid, Fmoc-Asp(Otbu), is coupled with MSNT and 1-methylimidazole in DCM for 1 hour. The Fmoc group is then deprotected by treatment with 20% piperidine in DMF for 15 minutes .
Biochemical Pathways
It’s known that such compounds are often used in the synthesis of ubiquitinated proteins . Ubiquitination is a major post-translational modification in Eukaryotes and is involved in nearly all biological processes, including protein degradation, DNA repair, and cell signaling .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
The result of the action of this compound is the formation of complex proteins or peptides. In the context of ubiquitinated proteins, it contributes to the formation of the “Ub code”, a structural diversity that allows for a variety of biological processes .
Action Environment
The action of this compound is influenced by the environment in which the synthesis takes place. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the synthesis .
生化分析
Biochemical Properties
Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. This compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it is often used in solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents and protecting groups to form peptide bonds. The Fmoc group is removed by a base, such as piperidine, to expose the amino group for subsequent reactions. The OtBu group is removed under acidic conditions to release the carboxyl group. The Psi(Me,Me)pro modification helps in preventing aggregation and improving the overall yield of the peptide synthesis .
Cellular Effects
Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it may interact with kinases and phosphatases, which play crucial roles in cell signaling. Additionally, the presence of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can alter gene expression by influencing transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, such as alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but it can degrade over time, especially when exposed to light, heat, or moisture. The degradation of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can lead to a decrease in its effectiveness in biochemical reactions and cellular processes. Long-term studies in vitro and in vivo have shown that the stability of this compound can be maintained by storing it at low temperatures and protecting it from light and moisture .
Dosage Effects in Animal Models
The effects of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed in studies where the compound’s impact on cellular processes and metabolic pathways becomes significant only at certain concentrations. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by proteases, which cleave the peptide bonds to release the individual amino acids. Additionally, the Fmoc and OtBu protective groups are removed by specific enzymes or chemical reactions, allowing the compound to participate in further biochemical processes. The presence of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as amino acid transporters, which facilitate its uptake into cells. Once inside the cell, Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components .
Subcellular Localization
The subcellular localization of Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, or other organelles, depending on its interactions with specific targeting signals. For example, the presence of nuclear localization signals (NLS) can direct Fmoc-Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH to the nucleus, where it can influence gene expression and other nuclear processes. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect the compound’s localization and activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH involves several steps:
Fmoc Protection: The amino group of aspartic acid is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
OtBu Ester Formation: The carboxyl group of aspartic acid is esterified with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.
Threonine Modification: Threonine is modified to include the pseudo-proline (Psi(Me,Me)pro) moiety through a cyclization reaction.
Coupling Reaction: The modified threonine is coupled with the Fmoc-Asp(OtBu) using coupling agents like HBTU or DIC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide is assembled on a solid resin support.
化学反应分析
Types of Reactions
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Ester Hydrolysis: Removal of the OtBu ester using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: TFA in dichloromethane (DCM).
Coupling: HBTU or DIC with DIPEA in DMF.
Major Products Formed
Fmoc Removal: Asp(OtBu)-Thr(Psi(Me,Me)pro)-OH.
OtBu Ester Hydrolysis: Asp-Thr(Psi(Me,Me)pro)-OH.
Peptide Coupling: Extended peptide chains with the desired sequence.
相似化合物的比较
Similar Compounds
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OMe: Similar structure but with serine instead of threonine.
Fmoc-Asp(OtBu)-Thr-OH: Lacks the pseudo-proline modification.
Fmoc-Asp(OtBu)-Ala-OH: Contains alanine instead of threonine.
Uniqueness
Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is unique due to the pseudo-proline modification, which imparts conformational rigidity and enhances the stability of the synthesized peptides. This makes it particularly useful in applications requiring stable and well-folded peptides.
属性
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQJRYSIZOXCTJ-LAMXGVLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101102967 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920519-32-0 | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920519-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
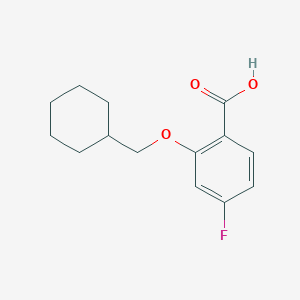
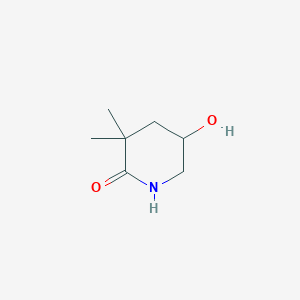
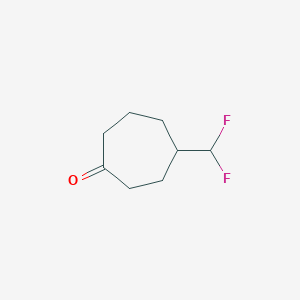
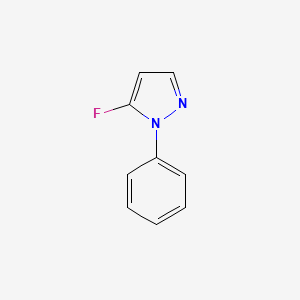
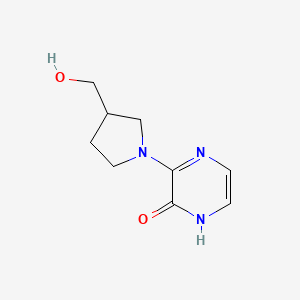
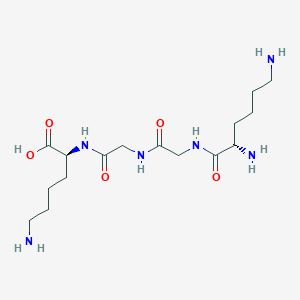
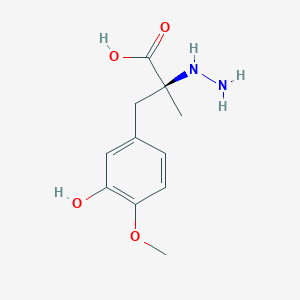
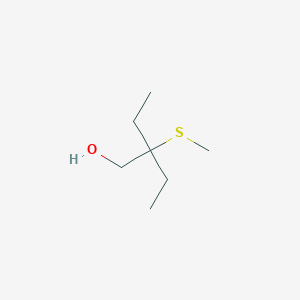
![[10-(3,5-diphenylphenyl)anthracen-9-yl]boronic acid](/img/structure/B1449051.png)
![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)
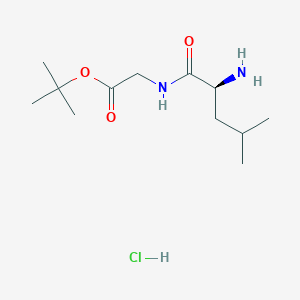
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)
